Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Beschreibung

BenchChem offers high-quality Ethyl 2-(4-bromophenyl)-2-cyanoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-bromophenyl)-2-cyanoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

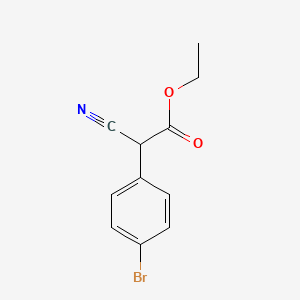

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromophenyl)-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOCISWKAHOEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292727 | |

| Record name | Ethyl 4-bromo-α-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39266-22-3 | |

| Record name | Ethyl 4-bromo-α-cyanobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39266-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromo-α-cyanobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 2-(4-bromophenyl)-2-cyanoacetate

An In-depth Technical Guide to Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Introduction

Ethyl 2-(4-bromophenyl)-2-cyanoacetate is a polyfunctionalized organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its structure, incorporating an ester, a nitrile, and a brominated aromatic ring, makes it a highly versatile synthetic intermediate. The presence of an activated α-carbon, flanked by two electron-withdrawing groups (nitrile and ester), imparts unique reactivity, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers, scientists, and drug development professionals.

Compound Identification and Structure

Proper identification is the cornerstone of chemical research. The following section details the key identifiers for Ethyl 2-(4-bromophenyl)-2-cyanoacetate.

-

IUPAC Name: ethyl 2-(4-bromophenyl)-2-cyanoacetate[1]

-

CAS Number: 39266-22-3[1]

-

Molecular Formula: C₁₁H₁₀BrNO₂[1]

-

Molecular Weight: 268.11 g/mol [1]

-

SMILES: CCOC(=O)C(C#N)C1=CC=C(Br)C=C1[1]

Caption: 2D Structure of Ethyl 2-(4-bromophenyl)-2-cyanoacetate.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. While specific experimental data for this exact compound is sparse, properties can be reliably inferred from closely related structural analogs.

| Property | Value / Observation | Source / Analog |

| Appearance | Expected to be a white to off-white solid or oil. | Analog: Ethyl 4-bromophenylacetate is a white solid[2][3] |

| Melting Point | Not specified. | Analog: Ethyl 4-bromophenylacetate melts at 29 - 31 °C[2][3] |

| Boiling Point | Not specified. | Analog: Ethyl 2-bromo-(4-bromophenyl)acetate boils at 140 °C / 5 mmHg |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, ether, and ethyl acetate. | Inferred from analogs[4] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended storage at 2-8 °C. | Manufacturer recommendation |

| Density | Not specified. | Analog: Ethyl 2-bromo-(4-bromophenyl)acetate has a density of 1.642 g/mL at 25 °C |

Spectroscopic and Spectrometric Profile

Spectroscopic data is essential for structure elucidation and purity assessment. The following are predicted and expected spectral characteristics based on the compound's functional groups and data from similar molecules.[5]

| Technique | Expected Signals / Peaks | Rationale and Interpretation |

| ¹H NMR | δ 7.5-7.7 (d, 2H), δ 7.2-7.4 (d, 2H), δ 4.8-5.0 (s, 1H), δ 4.2-4.4 (q, 2H), δ 1.2-1.4 (t, 3H) | The two doublets in the aromatic region represent the AA'BB' system of the 1,4-disubstituted benzene ring. The singlet corresponds to the α-proton. The quartet and triplet are characteristic of the ethyl ester group. |

| ¹³C NMR | δ 165-170 (C=O), δ 130-140 (Ar-C), δ 120-130 (Ar-C), δ 115-120 (C≡N), δ 60-65 (O-CH₂), δ 45-55 (α-C), δ 13-15 (CH₃) | Key signals include the ester carbonyl, the nitrile carbon, four distinct aromatic carbons (two quaternary, two tertiary), the α-carbon, and the two carbons of the ethyl group. |

| IR (cm⁻¹) | ~2250 (C≡N stretch), ~1740 (C=O ester stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-O stretch), ~1015 (C-Br stretch) | The sharp nitrile peak and the strong carbonyl absorption are the most prominent features. The presence of the aromatic ring and C-Br bond will also be evident.[5] |

| Mass Spec (EI) | M⁺ at m/z 267/269 (approx. 1:1 ratio) | The molecular ion peak will appear as a doublet with nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |

| MS Fragments | m/z 222/224 (loss of OEt), 194/196 (loss of COOEt), 188 (loss of Br), 169 (Ar-CH-CN) | Common fragmentation patterns include the loss of the ethoxy radical, the entire carbethoxy group, the bromine atom, and cleavage of the benzylic bond. |

Synthesis and Reactivity

The synthetic utility of Ethyl 2-(4-bromophenyl)-2-cyanoacetate stems from the reactivity of its multiple functional groups.

Synthesis

The most direct and common method for synthesizing α-aryl cyanoacetates is through the alkylation of an active methylene compound. In this case, ethyl cyanoacetate is deprotonated with a suitable base to form a nucleophilic carbanion, which then displaces a halide from an appropriate benzyl halide.

Workflow: Synthesis of Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Caption: Synthetic workflow via alkylation of ethyl cyanoacetate.

Reactivity

-

Reactions at the α-Carbon: The methine proton is acidic and can be removed by a base, allowing for further alkylation or acylation reactions.

-

Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones, a cornerstone reaction for C-C bond formation.[6][7]

-

Nitrile Group Chemistry: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a gateway to other functional groups.[4]

-

Ester Group Chemistry: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, transesterified with other alcohols, or converted to an amide.

-

Aromatic Ring Substitution: The bromine atom on the phenyl ring is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of complex substituents.

Applications in Research and Drug Development

The true value of Ethyl 2-(4-bromophenyl)-2-cyanoacetate lies in its role as a precursor to more complex, high-value molecules. The ethyl cyanoacetate moiety is a well-established building block in the pharmaceutical industry for the synthesis of heterocyclic compounds like pyridines and pyrimidines, which form the core of many drugs.[8]

-

Pharmaceutical Intermediate: It is a key starting material for synthesizing active pharmaceutical ingredients (APIs).[9] Its structure is ideal for creating substituted heterocyclic systems, which are prevalent in modern therapeutics, including kinase inhibitors and other signaling pathway modulators.[8]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it is used in the synthesis of dyes, agrochemicals, and specialty polymers.[9][10] The combination of functional groups allows for precise molecular engineering.

-

Scaffold for Library Synthesis: In drug discovery, the compound can be used as a central scaffold. The three reactive sites (α-carbon, nitrile, and bromo-phenyl group) can be functionalized in various combinations to rapidly generate a library of diverse compounds for biological screening.

Experimental Protocols

Protocol: Synthesis via Alkylation of Ethyl Cyanoacetate

This protocol is a representative example adapted from standard procedures for similar alkylations.[11]

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add dry DMF (10 mL).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting.

-

Carbanion Formation: Slowly add ethyl cyanoacetate (1.0 equivalent) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

-

Alkylation: Prepare a solution of 4-bromobenzyl bromide (1.05 equivalents) in a minimal amount of dry DMF. Add this solution dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure product.[12]

Protocol: General Method for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the tube and cap it securely.

-

Dissolution: Gently agitate the tube until the sample is fully dissolved.

-

Instrumentation: Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

-

Tuning and Shimming: Tune and shim the spectrometer to optimize the magnetic field homogeneity for the specific sample.[5]

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[5]

-

¹³C NMR Acquisition: Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. This information is a summary and should be supplemented by a full Safety Data Sheet (SDS).

-

Hazards: May be harmful if swallowed.[2] Causes serious eye irritation.[2][3] May cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile rubber), and a lab coat.[3][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][13] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[2]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][13] Store away from strong oxidizing agents, strong acids, and strong bases.[14]

References

-

Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Safety Data Sheet. (2009). Retrieved from [Link]

-

Thermo Fisher Scientific. (2009). Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]

-

J&K Scientific. (n.d.). ethyl 2-(4-bromophenyl)-2-cyanoacetate. Retrieved from [Link]

-

The Role of Ethyl Cyanoacetate in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN105541664A - Method for synthesizing cyanoacrylate.

-

Patsnap. (2018). Synthesis method of ethyl cyanoacetate. Eureka. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-(2-bromophenyl)-2-cyanoacetate (C11H10BrNO2). Retrieved from [Link]

-

Ethyl Cyanoacetate Market Size, Industry Share, Forecast, 2034. (2026). Retrieved from [Link]

-

MarketsandMarkets. (2024). Ethyl Cyanoacetate Market worth $184 million by 2029. Retrieved from [Link]

-

Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid. (n.d.). Retrieved from [Link]

-

SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]

-

The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (2025). Retrieved from [Link]

Sources

- 1. ethyl 2-(4-bromophenyl)-2-cyanoacetate 95% | CAS: 39266-22-3 | AChemBlock [achemblock.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. ETHYL CYANOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. scielo.br [scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ethyl Cyanoacetate Market worth $184 million by 2029 [marketsandmarkets.com]

- 10. fortunebusinessinsights.com [fortunebusinessinsights.com]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. meridianbioscience.com [meridianbioscience.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Executive Summary

In the landscape of advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing, bifunctional and trifunctional building blocks are critical for the rapid assembly of complex molecular architectures. Ethyl 2-(4-bromophenyl)-2-cyanoacetate (CAS: 39266-22-3) is a highly versatile intermediate that features a unique triad of reactive sites: an ester, a nitrile, and an aryl bromide. This whitepaper provides an in-depth technical analysis of its molecular properties, mechanistic synthesis pathways, and field-validated experimental protocols, designed specifically for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the exact molecular parameters of this compound is crucial for stoichiometric precision and downstream reaction planning. The synergistic electron-withdrawing effects of the cyano and ester groups significantly increase the acidity of the alpha-proton, enabling facile deprotonation and subsequent functionalization.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | Ethyl 2-(4-bromophenyl)-2-cyanoacetate[1] |

| CAS Number | 39266-22-3 |

| Molecular Formula | C11H10BrNO2[1] |

| Molecular Weight | 268.11 g/mol [2] |

| MDL Number | MFCD03412569[2] |

| SMILES String | CCOC(=O)C(C#N)C1=CC=C(Br)C=C1[1] |

| Purity Standard | Typically ≥95% (Commercial Grade)[1] |

Mechanistic Synthesis Pathways

The synthesis of alpha-aryl cyanoacetates requires careful selection of reagents to avoid competing side reactions such as ester hydrolysis or decyanation. The most robust, scalable route involves the carbethoxylation of 4-bromophenylacetonitrile using diethyl carbonate.

Causality in Reagent Selection: A strong, non-nucleophilic base—such as Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)—is mandatory for this transformation. Utilizing an aqueous base like NaOH would lead to rapid saponification of the diethyl carbonate electrophile and the resulting ester product. NaH irreversibly deprotonates the alpha-carbon, driving the equilibrium forward through the evolution of hydrogen gas. The resulting carbanion attacks the electrophilic carbonyl carbon of diethyl carbonate, followed by the elimination of an ethoxide leaving group to yield the target molecule.

Caption: Logical pathway for the carbethoxylation of 4-bromophenylacetonitrile.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness in the laboratory, the following protocol incorporates self-validating in-process controls (IPCs).

Step-by-Step Methodology: Synthesis via Carbethoxylation

-

Reactor Preparation & Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Purge with high-purity N2 and add anhydrous tetrahydrofuran (THF).

-

Causality: Moisture must be strictly excluded to prevent the hydrolysis of diethyl carbonate and the dangerous, premature quenching of the NaH base.

-

-

Base Activation: Charge the reactor with NaH (60% dispersion in mineral oil, 1.2 equivalents). Cool the suspension to 0 °C.

-

Causality: Cooling controls the initial exothermic deprotonation, preventing thermal degradation and polymerization of the starting materials.

-

-

Substrate Addition: Dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous THF. Add dropwise over 30 minutes. Stir until H2 evolution ceases.

-

Self-Validation: The cessation of bubbling (H2 gas) serves as a reliable visual indicator that quantitative deprotonation has been achieved.

-

-

Electrophile Coupling: Add diethyl carbonate (1.5 eq) dropwise. Gradually warm the reaction to reflux (65-70 °C) for 4-6 hours.

-

Causality: Excess diethyl carbonate drives the reaction to completion and compensates for any trace moisture quenching.

-

-

IPC Monitoring: Monitor the reaction via HPLC or TLC (Hexane:EtOAc 4:1).

-

Self-Validation: Proceed to the next step only when substrate conversion is >95%.

-

-

Buffered Quenching: Cool the mixture to 0 °C and quench carefully with saturated aqueous NH4Cl.

-

Causality: NH4Cl provides a mild, buffered proton source. Using strong aqueous acids (like pure HCl) could trigger unwanted hydrolysis of the sensitive cyano group.

-

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via silica gel chromatography to isolate Ethyl 2-(4-bromophenyl)-2-cyanoacetate[3].

Caption: Step-by-step experimental workflow with integrated self-validating control points.

Applications in Drug Development

Ethyl 2-(4-bromophenyl)-2-cyanoacetate is rarely an end-product; rather, it is a strategic node in synthetic route design for pharmaceutical development:

-

Heterocycle Construction: The adjacent cyano and ester groups are classic precursors for synthesizing pyrimidines (via condensation with amidines or guanidines) and pyrazoles (via reaction with hydrazines).

-

Cross-Coupling Handle: The 4-bromo substituent on the phenyl ring is primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to rapidly elaborate the aryl ring with diverse pharmacophores after the core heterocycle has been established, accelerating structure-activity relationship (SAR) studies.

References

-

Sdfine. "Abridged Price list-2025-2026 (4-Bromophenylacetonitrile / Diethyl Carbonate)". sdfine.com. [Link]

Sources

The Rising Tide of 2-Cyanoacrylates: A Technical Guide to Their Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-cyanoacrylate scaffold, long recognized for its rapid polymerization in adhesive applications, is now emerging as a versatile and potent pharmacophore in drug discovery and agrochemical development. This technical guide provides an in-depth exploration of the diverse biological activities of novel 2-cyanoacrylate compounds, moving beyond their conventional use. We will dissect their mechanisms of action in oncology, infectious diseases, and neurodegenerative disorders, offering a scientifically grounded perspective for researchers. This guide is structured to provide not only a comprehensive overview but also actionable, field-proven insights into the experimental validation of these promising molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

The Expanding Bioactive Profile of 2-Cyanoacrylates

Initially commercialized for their "super glue" properties, the inherent reactivity of the 2-cyanoacrylate moiety has captured the attention of medicinal and agricultural chemists.[1] The electron-withdrawing nature of the nitrile and carbonyl groups makes the β-carbon of the acrylate double bond highly electrophilic, rendering these compounds susceptible to nucleophilic attack. This reactivity is the cornerstone of their biological activities, which span a remarkable range:

-

Anticancer: Demonstrating cytotoxicity against various cancer cell lines.[2][3]

-

Antimicrobial: Exhibiting inhibitory and bactericidal effects against a spectrum of pathogens.[4][5]

-

Herbicidal and Fungicidal: Acting as potent inhibitors of key biological processes in plants and fungi.[6][7]

-

Antiviral: Showing promise in the inhibition of viral replication.[2]

-

Plant Growth Regulation: Influencing plant development and growth.[6]

-

Neuroprotective: Emerging as potential therapeutic agents for neurodegenerative diseases.[8]

The introduction of diverse chemical moieties onto the 2-cyanoacrylate backbone has led to a vast library of derivatives with tailored biological activities, highlighting the immense potential of this chemical class.[6][9]

Mechanisms of Action: A Deeper Dive

Understanding the molecular mechanisms underpinning the biological effects of 2-cyanoacrylates is paramount for their rational design and development as therapeutic or agricultural agents.

Anticancer Activity: Targeting Key Signaling Pathways

Several novel 2-cyanoacrylate derivatives have demonstrated significant anticancer properties, with evidence pointing towards the modulation of critical oncogenic signaling pathways.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation.[10][11] Its aberrant activation is a hallmark of many cancers.[10] Certain ethyl (2Z)-2-cyano-3-arylacrylate derivatives have been identified as potential inhibitors of this pathway.[2] The proposed mechanism involves the 2-cyanoacrylate derivative interfering with the phosphorylation cascade, potentially by binding to the kinase domain of JAK proteins or preventing the dimerization of STAT proteins. This disruption leads to the downregulation of target genes essential for tumor cell survival and proliferation, ultimately inducing apoptosis.[2][10]

Diagram: Potential Inhibition of the JAK/STAT3 Signaling Pathway

Caption: Potential inhibition points of a 2-cyanoacrylate derivative in the JAK/STAT3 signaling pathway.

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is another critical transcription factor that plays a central role in inflammation, immunity, and cell survival.[12][13] Its constitutive activation is a common feature in many cancers. The mechanism by which 2-cyanoacrylates may inhibit this pathway likely involves the electrophilic nature of the acrylate, which could potentially interact with nucleophilic residues on key proteins in the NF-κB signaling cascade, such as the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[12] This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

Antimicrobial Activity: A Multifaceted Approach

The antimicrobial properties of 2-cyanoacrylates are of significant interest, particularly in the context of rising antibiotic resistance. Their mechanism of action appears to be distinct from traditional antibiotics.

The antimicrobial effect is influenced by the length of the alkyl chain of the ester group, with shorter chains generally exhibiting greater activity.[4] The proposed mechanisms include:

-

Electrostatic Interactions: The electronegative cyanoacrylate monomer can interact with the positively charged components of the bacterial cell wall, particularly the carbohydrate capsule of Gram-positive bacteria, leading to disruption of the cell envelope.[5]

-

Polymerization-Mediated Disruption: The rapid polymerization of cyanoacrylates upon contact with moisture on the bacterial surface can create a physical barrier, interfering with nutrient uptake and waste expulsion. The polymerization process itself may also generate localized heat and byproducts that are detrimental to the bacteria.[14]

-

Inhibition of Essential Enzymes: While less defined, it is plausible that the electrophilic nature of the 2-cyanoacrylate monomer allows it to react with and inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or metabolism.

It is noteworthy that some 2-cyanoacrylate derivatives have shown bactericidal activity against Gram-positive organisms, while their effect on Gram-negative bacteria can be more variable.[4][5]

Herbicidal Activity: Inhibition of Photosystem II

In the realm of agrochemicals, 2-cyanoacrylates have been identified as potent herbicides. Their primary mode of action is the inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain.[7][15] These compounds act as competitive inhibitors, binding to the QB site on the D1 protein of the PSII reaction center.[16] This binding event blocks the transport of electrons from QA to QB, effectively halting the photosynthetic process and leading to the death of the plant.[16][17][18]

Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate assessment of the biological activities of novel 2-cyanoacrylate compounds.

Synthesis of 2-Cyanoacrylate Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 2-cyanoacrylates, involving the reaction of an active methylene compound (ethyl cyanoacetate) with an aldehyde.[3][6][19]

Diagram: Knoevenagel Condensation Workflow

Caption: A generalized workflow for the synthesis of 2-cyanoacrylate derivatives.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and a suitable solvent such as hexane (10 ml).[3]

-

Catalyst Addition: Add a catalytic amount of a base, such as diisopropylethylammonium acetate (DIPEAc) (0.1 mmol).[3]

-

Heating and Monitoring: Heat the reaction mixture to 65-70 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes.[2]

-

Work-up: Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.[2] If layers form, separate the product-containing layer.

-

Purification: Concentrate the product layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-cyanoacrylate derivative.[2]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[15][20]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, HT-29, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2][20]

-

Compound Treatment: Prepare serial dilutions of the 2-cyanoacrylate compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22][23]

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.[21]

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the 2-cyanoacrylate compounds in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[21]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[22]

Structure-Activity Relationships (SAR)

The biological activity of 2-cyanoacrylate derivatives is highly dependent on their chemical structure. Understanding these SARs is crucial for the design of more potent and selective compounds.

| Biological Activity | Key Structural Features Influencing Activity |

| Anticancer | Substituents on the aryl ring: The presence and position of electron-donating or electron-withdrawing groups on the aryl moiety significantly impact cytotoxicity. For instance, para-substituted phenyl groups have shown enhanced anticancer activity.[19] The cinnamyl analogue has also demonstrated potent and broad-spectrum activity.[2] |

| Antimicrobial | Alkyl chain length: Shorter alkyl chains in the ester group generally lead to increased antimicrobial activity.[4] This is likely due to a faster degradation rate and increased release of active components. |

| Herbicidal | Heterocyclic moieties: The incorporation of heterocyclic rings such as pyrazole, 1,2,3-triazole, oxazole, and oxadiazole can enhance herbicidal activity and broaden the spectrum of weeds controlled.[6][9] |

Future Outlook and Conclusion

The field of 2-cyanoacrylate research is ripe with opportunities. Future investigations should focus on:

-

Elucidating Detailed Mechanisms of Action: Utilizing techniques such as X-ray crystallography and computational modeling to identify the specific molecular targets and binding interactions of these compounds.

-

Exploring Novel Derivatives for Neurodegenerative Diseases: Given the preliminary positive results, a concerted effort to synthesize and evaluate 2-cyanoacrylate derivatives for their potential to combat diseases like Alzheimer's and Parkinson's is warranted. This could involve targeting pathways related to neuroinflammation and proteotoxic stress.[8][24]

-

Optimizing for Drug-like Properties: Focusing on improving the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their bioavailability and reduce potential toxicity.

-

Combination Therapies: Investigating the synergistic effects of 2-cyanoacrylate compounds with existing anticancer and antimicrobial drugs.

References

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

-

Structure‐Activity Relationship of the novel bis‐cyanoacrylamide derivatives. ResearchGate. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

-

Antimicrobial Activity and Cytotoxicity of Prepolymer Allyl 2-cyanoacrylate and 2-Octyl Cyanoacrylate Mixture Adhesives for Topical Wound Closure. MDPI. [Link]

-

Antibacterial properties of cyanoacrylate tissue adhesive: Does the polymerization reaction play a role?. ResearchGate. [Link]

-

A New Cyanoacrylate Colloidal Polymer with Novel Antibacterial Mechanism and Its Application to Infection Control. Longdom Publishing. [Link]

-

The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. PMC. [Link]

-

A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Oriental Journal of Chemistry. [Link]

-

Improved knoevenagel condensation protocol for the synthesis of cyanoacrylates and their anticancer activity. IAEA. [Link]

-

Recent Advances in the Pesticide Activities of 2-Cyanoacrylate Derivatives. Journal of Agricultural and Food Chemistry. [Link]

-

Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. PubMed. [Link]

-

Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. ResearchGate. [Link]

-

The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive. woundinfection.org. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Anticancer structure–activity relationship analyses of 2,3‐diphenylacrylonitriles based on resveratrol and CA‐4. ResearchGate. [Link]

-

Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. The University of Bath's research portal. [Link]

-

Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI. [Link]

-

Bridging Cyanobacteria to Neurodegenerative Diseases: A New Potential Source of Bioactive Compounds against Alzheimer's Disease. PMC. [Link]

-

Photoinhibition. Wikipedia. [Link]

-

Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn. Journal of Biological Chemistry. [Link]

-

Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

-

Minimum Inhibitory Concentration Assay (MIC). Antimicrobial Testing Laboratory. [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Ural Federal University. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

-

Photoinhibition of photosystem II under environmental stress. PubMed. [Link]

-

Photoinhibition of Photosystem II. PubMed. [Link]

-

Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. PMC. [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

-

Nanozymes: Innovative Therapeutics in the Battle Against Neurodegenerative Diseases. MDPI. [Link]

- Compounds and compositions for neurodegenerative diseases.

-

What are NF-κB inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]

-

JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology. [Link]

-

Application of Natural Products in Neurodegenerative Diseases by Intranasal Administration: A Review. PMC. [Link]

-

Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

-

Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy. PMC. [Link]

-

The JAK/STAT signaling pathway: from bench to clinic. PMC. [Link]

-

NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PMC. [Link]

Sources

- 1. hielscher.com [hielscher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jmcs.org.mx [jmcs.org.mx]

- 4. mdpi.com [mdpi.com]

- 5. The antibacterial effect of 2-octyl cyanoacrylate (Dermabond®) skin adhesive - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. technologynetworks.com [technologynetworks.com]

- 9. mdpi.com [mdpi.com]

- 10. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoinhibition of photosystem II under environmental stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photoinhibition of Photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 20. clyte.tech [clyte.tech]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. emerypharma.com [emerypharma.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Application of Natural Products in Neurodegenerative Diseases by Intranasal Administration: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Selection of Starting Materials for the Synthesis of Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Executive Summary & Retrosynthetic Logic

Ethyl 2-(4-bromophenyl)-2-cyanoacetate (CAS: 39266-22-3) is a highly functionalized building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including anastrozole analogs, barbiturates, and non-steroidal anti-inflammatory drugs (NSAIDs). The molecule features three highly reactive orthogonal functional groups: an aryl bromide for cross-coupling, a nitrile for reduction to primary amines, and an ester for hydrolysis or amidation.

Designing a scalable synthesis for this molecule requires selecting starting materials that balance atom economy, chemoselectivity, and regulatory compliance (e.g., heavy metal limits in APIs). A retrosynthetic analysis reveals two primary disconnection strategies: the modern transition-metal-catalyzed C-Ar disconnection (Path A) and the classical base-promoted C-CO₂Et disconnection (Path B).

Fig 1: Retrosynthetic disconnection strategies for Ethyl 2-(4-bromophenyl)-2-cyanoacetate.

Path A: Palladium-Catalyzed α-Arylation (The Modern Approach)

The direct α-arylation of aliphatic esters and nitriles was historically challenging due to the high pKa of the alpha protons and the reluctance of unactivated aryl halides to undergo nucleophilic aromatic substitution (S_NAr). The advent of bulky, electron-rich phosphine ligands revolutionized this pathway 1.

Mechanistic Causality & Material Selection

-

Starting Materials: 1,4-Dibromobenzene and Ethyl Cyanoacetate.

-

Catalyst System: Pd₂(dba)₃ with Tri-tert-butylphosphine (P(t-Bu)₃). The extreme steric bulk of P(t-Bu)₃ forces the palladium center into a highly reactive, coordinatively unsaturated mono-ligated Pd(0) state. This accelerates the oxidative addition into the C-Br bond and subsequently drives the reductive elimination of the sterically congested tertiary carbon product 2.

-

Chemoselectivity Insight: Because 1,4-dibromobenzene has two identical reactive sites, bis-arylation is a major risk. To enforce mono-arylation, 1,4-dibromobenzene must be used in a 3:1 stoichiometric excess. Alternatively, substituting 1,4-dibromobenzene with 1-bromo-4-iodobenzene allows for perfect chemoselectivity; the weaker C-I bond undergoes oxidative addition at room temperature, leaving the C-Br bond completely intact for downstream API functionalization.

Fig 2: Mechanism of Pd-catalyzed α-arylation highlighting the catalytic cycle.

Self-Validating Experimental Protocol

-

Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (1.0 mol%), P(t-Bu)₃ (2.2 mol%), and anhydrous Na₃PO₄ (2.5 equiv). Causality: Na₃PO₄ is chosen over stronger bases like NaOtBu to prevent the hydrolysis of the ethyl ester group.

-

Reagent Addition: Add 1,4-dibromobenzene (3.0 equiv) and ethyl cyanoacetate (1.0 equiv) dissolved in anhydrous, degassed toluene.

-

Reaction & Visual Validation: Heat to 80 °C. Self-Validation: The reaction mixture will transition from the dark purple/red of Pd₂(dba)₃ to a pale yellow/orange, indicating the successful formation of the active Pd(0)L₁ species. As the reaction progresses, a white precipitate (NaBr) will accumulate.

-

Monitoring: Monitor via GC-MS. The reaction is complete when the ethyl cyanoacetate peak (m/z 113) disappears, replaced by the product peak (m/z ~268).

-

Workup: Cool to room temperature, filter through a pad of Celite to remove NaBr and Pd black, and concentrate under vacuum. Purify via silica gel chromatography to recover the excess 1,4-dibromobenzene.

Path B: Ethoxycarbonylation (The Classical API Approach)

For late-stage drug development, avoiding transition metal catalysts is often preferred to eliminate the need for expensive palladium scavengers and rigorous ICP-MS testing for heavy metal impurities. Path B relies on a classical Claisen-type condensation.

Mechanistic Causality & Material Selection

-

Starting Materials: 4-Bromophenylacetonitrile and Diethyl Carbonate 3.

-

Reagent Rationale: Diethyl carbonate acts as both the electrophile and the solvent. It is selected over ethyl chloroformate because it is significantly less toxic, non-corrosive (does not generate HCl gas), and highly scalable 4. Using it in large excess suppresses the Thorpe-Ziegler self-condensation of the nitrile.

-

Base Selection: Sodium ethoxide (NaOEt) is the ideal base. It perfectly matches the leaving group of diethyl carbonate, preventing transesterification side reactions.

Self-Validating Experimental Protocol

-

Enolate Generation: In a flame-dried flask equipped with a distillation apparatus, dissolve 4-bromophenylacetonitrile (1.0 equiv) in a large excess of diethyl carbonate (5.0 equiv).

-

Reaction & Visual Validation: Add freshly prepared NaOEt (1.5 equiv) in absolute ethanol. Heat the mixture to 90 °C. Self-Validation: As the reaction proceeds, ethanol (both from the NaOEt solution and generated as a byproduct) will distill over. The removal of ethanol drives the equilibrium strictly to the right. Furthermore, the reaction mixture will transition into a thick, pale slurry as the highly resonance-stabilized sodium salt of the product precipitates out.

-

Quenching: Cool the reaction to 0 °C and carefully quench with glacial acetic acid until the pH reaches 5-6. Causality: Acetic acid is used instead of aqueous HCl to prevent the acid-catalyzed hydrolysis of the newly formed cyanoacetate group.

-

Workup: Partition between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent. The product can be recrystallized from ethanol/hexane.

Quantitative Data & Material Comparison

To assist process chemists in selecting the optimal route, the following table summarizes the quantitative and operational metrics of both pathways.

| Metric | Path A: α-Arylation | Path B: Ethoxycarbonylation |

| Core Reagents | 1,4-Dibromobenzene, Ethyl Cyanoacetate | 4-Bromophenylacetonitrile, Diethyl Carbonate |

| Catalyst/Promoter | Pd₂(dba)₃, P(t-Bu)₃, Na₃PO₄ | NaOEt or NaH (Stoichiometric) |

| Atom Economy | High (Loss of NaBr, H₂O) | Moderate (Loss of EtOH) |

| API Suitability | Requires strict Pd scavenging | Excellent (No heavy metals) |

| Primary Challenge | Controlling bis-arylation | Managing enolate self-condensation |

| Scalability | Moderate (Ligand cost is high) | High (Cheap, bulk commodity chemicals) |

References

-

Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. ACS Publications. URL:[Link]

-

Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Hartwig Group, UC Berkeley. URL:[Link]

-

Avra Price List 2021-22 (Commercial Availability of 4-Bromophenylacetonitrile and Diethyl Carbonate). Hyma Synthesis. URL:[Link]

-

Heterogeneous Catalysts for the One-Pot Synthesis of Chemicals and Fine Chemicals. ACS Publications. URL:[Link]

Sources

In-Depth Technical Guide: Solubility Characteristics of Ethyl 2-(4-bromophenyl)-2-cyanoacetate in Organic Solvents

Executive Summary

Ethyl 2-(4-bromophenyl)-2-cyanoacetate (CAS: 39266-22-3) is a highly versatile aryl building block extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Characterized by a molecular weight of 268.11 g/mol and the molecular formula C₁₁H₁₀BrNO₂, its structural scaffold presents a unique solvation challenge. It features a highly polar, hydrogen-bond-accepting cyano group, a moderately polar ethyl ester moiety, and a lipophilic, highly polarizable 4-bromophenyl ring.

Understanding the solubility profile of this compound in various organic solvents is critical for optimizing reaction yields, designing purification protocols (such as crystallization or chromatography), and formulating liquid reagents. This whitepaper provides a comprehensive analysis of its solvation mechanics, a predictive solubility matrix, and a self-validating experimental protocol for precise thermodynamic solubility determination.

Physicochemical Profiling & Solvation Mechanics

The solubility of a molecule in an organic solvent is dictated by the thermodynamic principle of "like dissolves like," which is mathematically formalized by Hansen Solubility Parameters (HSP)[1]. The total cohesive energy of the solvent and solute is divided into three intermolecular interactions: Dispersion forces ( δD ), Polar dipole-dipole forces ( δP ), and Hydrogen bonding ( δH ).

For Ethyl 2-(4-bromophenyl)-2-cyanoacetate, the solvation mechanics are driven by its distinct functional groups:

-

The Cyano Group (-C≡N): Imparts a strong permanent dipole moment. It acts exclusively as a hydrogen-bond acceptor, significantly increasing affinity for polar protic and polar aprotic solvents.

-

The Ethyl Ester Group (-COOCH₂CH₃): Contributes to both δP and δH (as an acceptor) while providing minor aliphatic character ( δD ) through the ethyl chain.

-

The 4-Bromophenyl Ring: The heavy bromine atom increases the molecular polarizability, while the aromatic ring facilitates π−π stacking interactions. This structural feature significantly elevates the dispersion parameter ( δD ) and drives lipophilicity, counteracting the extreme polarity of the cyanoacetate backbone.

By extrapolating from the known HSP values of structurally analogous baseline compounds (such as ethyl cyanoacetate and bromobenzene), we can predict that Ethyl 2-(4-bromophenyl)-2-cyanoacetate possesses a moderate-to-high dispersion parameter ( δD≈18−19 MPa 1/2 ), a moderate polar parameter ( δP≈6−8 MPa 1/2 ), and a low-to-moderate hydrogen bonding parameter ( δH≈5−7 MPa 1/2 )[1].

Predictive Solubility Matrix in Organic Solvents

Based on the physicochemical profiling, the quantitative solubility behavior of Ethyl 2-(4-bromophenyl)-2-cyanoacetate across different solvent classes is summarized below.

Table 1: Solubility Characteristics and Mechanistic Rationale in Common Organic Solvents

| Solvent Category | Representative Solvents | Predicted Solubility Range | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | > 100 mg/mL (Very High) | Excellent HSP alignment. The high dielectric constants and strong dipole moments perfectly solvate the cyano/ester groups without requiring H-bond donation. |

| Moderately Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate | 50 - 100 mg/mL (High) | Favorable dipole interactions. DCM effectively solvates the bromophenyl ring via polarizability, while Ethyl Acetate provides near-perfect structural mimicry for the ester moiety. |

| Polar Protic | Methanol, Ethanol, Isopropanol | 10 - 50 mg/mL (Moderate) | Solvents act as H-bond donors to the cyano/ester groups. However, infinite miscibility is restricted by the hydrophobic bulk of the 4-bromophenyl ring. |

| Non-Polar (Aromatic) | Toluene, Xylene | 10 - 50 mg/mL (Moderate) | Solvation is driven almost entirely by dispersion forces ( δD ) and π−π stacking interactions with the bromophenyl ring. |

| Non-Polar (Aliphatic) | Hexane, Heptane | < 1 mg/mL (Very Low) | Severe HSP mismatch. Aliphatic hydrocarbons lack the dipole moment and H-bonding capacity required to disrupt the crystal lattice of the highly polar cyanoacetate core. |

Thermodynamic Solubility Determination: The Shake-Flask Protocol

To transition from predictive models to empirical data, the Shake-Flask Method coupled with HPLC-UV analysis remains the gold standard for determining true thermodynamic solubility. As a Senior Application Scientist, I have designed the following protocol as a self-validating system . It incorporates internal controls, kinetic validation checkpoints, and specific material selections to guarantee data integrity.

Phase 1: System Calibration & Validation

-

Stock Solution Preparation: Dissolve 10.0 mg of the Ethyl 2-(4-bromophenyl)-2-cyanoacetate reference standard in 10.0 mL of LC-MS grade DMSO. Causality: DMSO is chosen as a universal solvent to ensure 100% dissolution, providing an accurate, aggregate-free baseline for the calibration curve.

-

Standard Curve Generation: Prepare serial dilutions (e.g., 1, 10, 50, 100, 250, 500 µg/mL) using the mobile phase. Analyze via HPLC-UV to establish a linear regression model. The system is validated only if R2≥0.995 .

Phase 2: Thermodynamic Equilibration

-

Sample Preparation: Weigh an excess of the compound (~150 mg) into a 4 mL borosilicate glass vial. Causality: Glass is mandatory; highly polar organic solvents will leach plasticizers (e.g., phthalates) from polypropylene tubes, which absorb heavily in the UV spectrum and cause baseline interference.

-

Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Prepare in triplicate to allow for %RSD (Relative Standard Deviation) calculations. Prepare one "Blank" vial containing only the solvent.

-

Isothermal Agitation: Seal the vials tightly with PTFE-lined caps. Place in an isothermal shaker set to 25.0 ± 0.1 °C at 800 RPM.

-

Kinetic Validation (Self-Validation Step): Extract a 10 µL micro-aliquot at 24 hours and 48 hours. Causality: True thermodynamic equilibrium is confirmed only if the concentration at 48 hours is statistically identical to the concentration at 24 hours ( C24h≈C48h ). If C48h>C24h , kinetic dissolution is still occurring, and the incubation time must be extended[2].

Phase 3: Phase Separation & Quantification

-

Separation: Transfer the suspension to a solvent-resistant centrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C. Causality: Centrifugation is strictly preferred over filtration. Many organic solvents (like DMF or DCM) will dissolve or swell standard syringe filters (e.g., PES or PVDF), and the target compound may non-specifically bind to the membrane, artificially lowering the calculated solubility.

-

Dilution & Analysis: Carefully aspirate the clear supernatant. Dilute the supernatant with the HPLC mobile phase by a factor of 1:100 or 1:1000 to ensure the final concentration falls within the linear dynamic range of the standard curve.

-

Quantification: Inject the diluted samples and the Blank into the HPLC-UV system. Subtract any background peaks identified in the Blank, integrate the peak area of the target compound, and calculate the absolute solubility (mg/mL) using the standard curve.

Workflow Visualization

Below is the logical workflow for the thermodynamic solubility determination protocol, illustrating the critical path from solid dispensing to data output.

Thermodynamic solubility determination workflow using the shake-flask method and HPLC-UV.

Mechanistic Insights & Analytical Troubleshooting

As a practitioner, executing this protocol requires anticipation of chemical incompatibilities and physical artifacts:

-

Transesterification Risks in Protic Solvents: When determining solubility in methanol or isopropanol, trace amounts of acid/base or prolonged exposure can induce transesterification (exchanging the ethyl ester for a methyl or isopropyl ester). Troubleshooting: HPLC-UV analysis is critical here. Unlike gravimetric methods, HPLC will reveal transesterification as a secondary peak emerging in the chromatogram. Always use anhydrous alcohols and limit equilibration time if degradation is observed.

-

Solvent Volatility: Highly volatile solvents like Dichloromethane (DCM) or Acetone can evaporate during the 48-hour shaking phase, artificially concentrating the solution and leading to an overestimation of solubility. Troubleshooting: Use high-quality PTFE-lined caps wrapped in Parafilm, and weigh the vials before and after the 48-hour incubation. If mass loss exceeds 2%, the sample must be discarded.

-

Temperature Fluctuations: Solubility is highly temperature-dependent. A fluctuation of just 2°C in the laboratory environment can alter the solubility of lipophilic compounds by up to 10%. Troubleshooting: The use of a calibrated, water-jacketed or Peltier-controlled isothermal shaker is non-negotiable for reproducible results.

Sources

Methodological & Application

Application Note: The "Arrested" Knoevenagel Condensation of Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Causality

Ethyl 2-(4-bromophenyl)-2-cyanoacetate (CAS: 39266-22-3) is a highly functionalized active methine building block utilized in the construction of complex quaternary stereocenters[1]. In a standard Knoevenagel condensation, active methylene compounds undergo nucleophilic addition to a carbonyl followed by a rapid E1cB dehydration to yield an α,β -unsaturated alkene[2].

However, the presence of the 4-bromophenyl group fundamentally alters the thermodynamic landscape of this reaction. Because the substrate possesses only a single α -proton, the classical dehydration step is structurally blocked. The reaction functions as an "arrested" Knoevenagel condensation (effectively a base-catalyzed aldol-type addition), yielding a densely functionalized β -hydroxy- α -cyano ester. Understanding this kinetic limitation is crucial for researchers aiming to isolate these intermediates without inducing retro-aldol fragmentation[3].

Causality of Reaction Parameters

-

Enolization Dynamics: The solitary α -proton is highly acidic due to the synergistic electron-withdrawing effects of the cyano, ester, and 4-bromophenyl groups. A weak secondary amine base (e.g., piperidine) is optimal; stronger bases (like alkoxides) risk transesterification or premature cleavage[4].

-

Nucleophilic Trajectory: The bulky 4-bromophenyl group exerts significant steric hindrance, dictating the trajectory of the aldehyde attack and establishing two contiguous stereocenters under kinetic control.

Self-Validating Experimental Protocol

This protocol describes the base-catalyzed condensation of Ethyl 2-(4-bromophenyl)-2-cyanoacetate with a model electrophile (benzaldehyde) to form Ethyl 2-(4-bromophenyl)-2-cyano-3-hydroxy-3-phenylpropanoate. Every step is designed as a self-validating system with embedded In-Process Controls (IPCs).

Step 1: Enolate Generation (Kinetic Control)

-

Action: Dissolve Ethyl 2-(4-bromophenyl)-2-cyanoacetate (2.68 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in anhydrous ethanol (15 mL) under an inert atmosphere. Cool the reaction vessel to 0 °C.

-

Causality: Ethanol efficiently solvates both the hydrophobic aryl rings and the highly polar enolate transition state. Cooling the system prevents premature exothermic side reactions (e.g., Cannizzaro reaction of the aldehyde) and suppresses retro-aldol pathways.

-

Action: Add piperidine (0.1 mL, 10 mol%) dropwise over 5 minutes.

-

Self-Validation (IPC 1 - TLC): After 15 minutes, remove a 10 µL aliquot. Thin-Layer Chromatography (Hexane:EtOAc 4:1) should confirm the disappearance of the benzaldehyde spot (UV active) and the emergence of a highly polar, baseline-adjacent spot representing the alkoxide intermediate.

Step 2: Electrophilic Addition & Maturation

-

Action: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

-

Causality: Thermodynamic maturation at ambient temperature allows the reversible aldol addition to equilibrate, typically favoring the more stable anti-diastereomer due to the steric bulk of the 4-bromophenyl moiety.

-

Self-Validation (IPC 2 - LC-MS): Analyze a diluted aliquot via LC-MS. Target mass: [M+H]+=374.04 (for the 79Br isotope). The complete absence of the starting material mass ( [M+H]+=268.00 ) confirms full conversion.

Step 3: Quenching and Isolation

-

Action: Quench the reaction by adding saturated aqueous NH4Cl (20 mL). Extract the aqueous layer with ethyl acetate ( 3×20 mL).

-

Causality: A mild, buffered acidic quench protonates the alkoxide and neutralizes the piperidine catalyst without inducing the acid-catalyzed retro-aldol fragmentation that occurs with strong mineral acids.

-

Action: Wash combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Self-Validation (IPC 3 - NMR): Obtain a 1H NMR (CDCl 3 ) of the crude mixture. The diagnostic methine singlet of the starting material at ∼ 4.7 ppm must be completely absent. The product will exhibit a characteristic doublet for the β -hydroxy proton ( CH-OH ) around 5.2–5.5 ppm, coupled to an exchangeable OH proton.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization of the arrested Knoevenagel condensation, highlighting the impact of base and solvent selection on yield and diastereomeric ratio (dr).

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) |

| 1 | Piperidine (10%) | Ethanol | 25 | 4 | 85% | 40:60 |

| 2 | Piperidine (10%) | Solvent-free | 25 | 1 | 92% | 45:55 |

| 3 | DBU (10%) | THF | 0 to 25 | 6 | 78% | 30:70 |

| 4 | L-Proline (20%) | DMSO | 25 | 12 | 65% | 15:85 |

Note: Solvent-free conditions (Entry 2) maximize reaction kinetics and yield, whereas L-Proline (Entry 4) utilizes hydrogen-bonding transition states to drive high diastereoselectivity, albeit at the cost of overall yield.

Mechanistic Pathway Visualization

Mechanistic pathway of the arrested Knoevenagel condensation forming a quaternary stereocenter.

References

- ethyl 2-(4-bromophenyl)-2-cyanoacetate 95% | CAS: 39266-22-3 | AChemBlock - achemblock.

- Ethyl 2-cyano-2-(4-nitrophenyl)acetate|CAS 91090-86-7 - benchchem.

- Ethyl 2-Cyano-2-(4-fluorophenyl)acetate|CAS 15032-42-5 - benchchem.

- Methyl 2-Cyano-2-phenylacetate|CAS 30698-30-7 - benchchem.

Sources

- 1. ethyl 2-(4-bromophenyl)-2-cyanoacetate 95% | CAS: 39266-22-3 | AChemBlock [achemblock.com]

- 2. Ethyl 2-cyano-2-(4-nitrophenyl)acetate|CAS 91090-86-7 [benchchem.com]

- 3. Methyl 2-Cyano-2-phenylacetate|CAS 30698-30-7 [benchchem.com]

- 4. Ethyl 2-Cyano-2-(4-fluorophenyl)acetate|CAS 15032-42-5 [benchchem.com]

Application Notes and Protocols: A Guide to the Synthesis of Ethyl 2-(4-bromophenyl)-2-cyanoacetate

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(4-bromophenyl)-2-cyanoacetate, a valuable intermediate in organic and medicinal chemistry. The synthesis is achieved via the Knoevenagel condensation of 4-bromobenzaldehyde and ethyl cyanoacetate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, detailed safety protocols, and robust procedures for synthesis, purification, and analysis.

Introduction and Scientific Context

Ethyl 2-(4-bromophenyl)-2-cyanoacetate is a versatile α,β-unsaturated carbonyl compound. The presence of three key functional groups—an ethyl ester, a nitrile, and a brominated aromatic ring—makes it a highly useful building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds, pharmaceuticals, and materials with potential biological and optical activities.

The synthesis detailed herein is a classic example of the Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield a condensed product.[2] Its reliability and broad applicability make it a cornerstone of synthetic strategy.

Reaction Scheme and Mechanism

The synthesis proceeds by reacting 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst, typically piperidine, in an alcohol solvent.

Overall Reaction:

Figure 1: Knoevenagel condensation between 4-bromobenzaldehyde and ethyl cyanoacetate.

Causality and Mechanism

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Knoevenagel condensation proceeds through several distinct steps:[2]

-

Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from the active methylene group of ethyl cyanoacetate. This deprotonation is favorable because the resulting carbanion (enolate) is resonance-stabilized by the adjacent cyano and ester groups.

-

Nucleophilic Attack: The resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This forms a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (piperidinium ion) or the solvent, yielding a β-hydroxy adduct (an aldol-type intermediate).

-

Dehydration: The β-hydroxy adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule). This step is thermodynamically driven by the formation of a stable, conjugated π-system, resulting in the final α,β-unsaturated product, Ethyl 2-(4-bromophenyl)-2-cyanoacetate.

Hazard and Safety Information

It is imperative to conduct a thorough risk assessment and perform this synthesis within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Reagent | CAS No. | Hazards | Safe Handling Practices |

| 4-Bromobenzaldehyde | 1122-91-4 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2] | Avoid inhalation of dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[2] |

| Ethyl Cyanoacetate | 105-56-6 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Lachrymator.[1][3] | Use only in a well-ventilated area. Avoid breathing vapors. Prevent contact with skin and eyes. Keep away from heat and ignition sources. Store in a tightly closed container.[3] |

| Piperidine | 110-89-4 | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4][5][6] | Keep away from all ignition sources. Use non-sparking tools and ground all equipment.[4] Do not breathe vapors. Handle in a closed system or with extreme ventilation. Store in a designated corrosives and flammables area.[6] |

| Ethanol (Anhydrous) | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat, sparks, and open flames. Keep container tightly closed. Use explosion-proof electrical equipment. |

Detailed Experimental Protocol

This protocol is adapted from established procedures for Knoevenagel condensations involving aromatic aldehydes and ethyl cyanoacetate.[7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Bromobenzaldehyde | 185.02 | 10.0 | 1.85 g |

| Ethyl Cyanoacetate | 113.12 | 10.5 | 1.19 g (1.12 mL) |

| Piperidine | 85.15 | 1.0 | 0.085 g (0.10 mL) |

| Ethanol (Anhydrous) | 46.07 | - | 20 mL |

| Diethyl Ether | - | - | For extraction |

| Saturated Brine | - | - | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 2-(4-bromophenyl)-2-cyanoacetate.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol) and anhydrous ethanol (20 mL).

-

Dissolution: Stir the mixture at room temperature until the aldehyde has completely dissolved.

-

Reagent Addition: To the stirred solution, add ethyl cyanoacetate (1.12 mL, 10.5 mmol) followed by the catalytic amount of piperidine (0.10 mL, 1.0 mmol) using a micropipette.

-

Heating: Attach a reflux condenser to the flask and place it in a pre-heated heating mantle or oil bath. Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

-

Monitoring: The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to 4-bromobenzaldehyde has disappeared (typically 2-4 hours).

-

Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath for 30 minutes to facilitate the precipitation of the product.

-

Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold ethanol to remove any soluble impurities.

Purification and Characterization

Purification by Recrystallization

Recrystallization is often the most effective method for purifying the crude product.[9]

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Ensure the solution is near its boiling point.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper to remove the charcoal.[9]

-

Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small portion of ice-cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, Ethyl 2-(4-bromophenyl)-2-cyanoacetate, should be confirmed using standard analytical techniques:

-

Melting Point: Determine the melting point range of the dried crystals. A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

¹H and ¹³C NMR: To confirm the chemical structure and identify any impurities.

-

FT-IR: To identify key functional groups (C≡N, C=O ester, C=C alkene).

-

-

Chromatography (HPLC/GC-MS): To provide a quantitative measure of purity.[10]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive catalyst (piperidine may have degraded).2. Insufficient reaction time or temperature.3. Wet reagents or solvent. | 1. Use freshly opened or distilled piperidine.2. Ensure the reaction is at a full reflux and extend the reaction time, monitoring by TLC.3. Use anhydrous ethanol and ensure starting materials are dry. |

| Product is an Oil/Fails to Crystallize | 1. Presence of significant impurities depressing the melting point.2. Residual solvent. | 1. Purify the crude product using column chromatography (silica gel, Hexane/Ethyl Acetate gradient).2. Ensure the product is thoroughly dried under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[9] |

| Purified Product is Colored (Yellow/Orange) | 1. Formation of colored byproducts due to prolonged heating.2. Impurities co-crystallizing with the product. | 1. Minimize reaction time once the starting material is consumed.2. Perform a hot filtration with activated charcoal during recrystallization to remove colored impurities.[9] |

References

-

Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. Available at: [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Available at: [Link]

-

ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Available at: [Link]

-

Thermo Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved March 11, 2026, from [Link]

-

YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Available at: [Link]

-

Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Available at: [Link]

-

Ghashang, M., et al. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. PMC. Available at: [Link]

-

Arkat USA. (2015). Designing highly efficient solvents for the Knoevenagel condensation: two novel dicationic dimethyl phosphate ionic liquids. ARKIVOC, 2015(vii), 243-252. Available at: [Link]

-

Bull. Korean Chem. Soc. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

- Google Patents. (n.d.). Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl....

-

Organic Syntheses. (n.d.). Ethyl cyanoacetate. Available at: [Link]

- Google Patents. (n.d.). Method for purification of ethyl-2-cyanoacrylate adhesive composition....

-

SciELO. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Available at: [Link]

-

RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d.... Available at: [Link]

Sources

- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 2. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US8945299B2 - Method for purifying ethyl-2-cyanoacrylate adhesive composition and ethyl-2-cyanoacrylate adhesive composition - Google Patents [patents.google.com]

Ethyl 2-(4-bromophenyl)-2-cyanoacetate as a precursor for pharmaceutical ingredients

Application Note: Ethyl 2-(4-bromophenyl)-2-cyanoacetate as a Versatile Precursor in Pharmaceutical Synthesis

Introduction & Chemical Profile